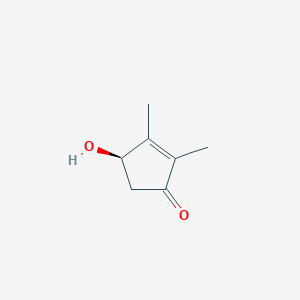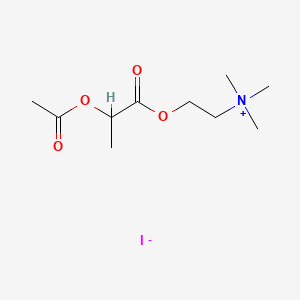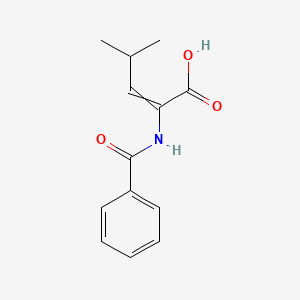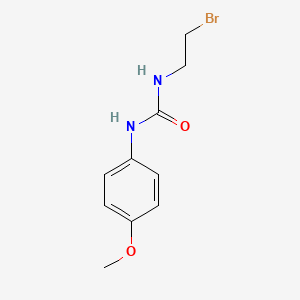![molecular formula C11H16Cl3N3OZn B14456707 Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) CAS No. 67953-75-7](/img/structure/B14456707.png)
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) typically involves the diazotization of the corresponding amine. The process begins with the preparation of 4-[ethyl(2-hydroxyethyl)amino]-2-methylaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The reaction is carried out in an aqueous medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of trichlorozincate as a counterion is achieved by adding zinc chloride to the reaction mixture, which helps in stabilizing the diazonium ion and enhances its reactivity.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium ion.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.
Reduction Reactions: The primary product is the corresponding aniline derivative.
科学的研究の応用
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the diazonium group can be used to attach therapeutic agents to target molecules.
Industry: It is used in the production of pigments, dyes, and other colorants.
作用機序
The mechanism of action of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles. The presence of the trichlorozincate anion helps stabilize the diazonium ion, making it more reactive and versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion. This anion enhances the stability and reactivity of the diazonium ion, making it more suitable for specific synthetic applications. Additionally, the ethyl and hydroxyethyl groups attached to the benzene ring provide additional sites for chemical modification, increasing the versatility of this compound in various reactions.
特性
CAS番号 |
67953-75-7 |
|---|---|
分子式 |
C11H16Cl3N3OZn |
分子量 |
378.0 g/mol |
IUPAC名 |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H16N3O.3ClH.Zn/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;;;;/h4-5,8,15H,3,6-7H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
UHZXVKCYRSKJFZ-UHFFFAOYSA-K |
正規SMILES |
CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)






![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)






